Physicochemical Profile: LogP and PSA Identity with the 5‑Fluoro Isomer – Differentiating Value Lies in Biological Recognition
The 6‑fluoro isomer and the 5‑fluoro isomer both exhibit a calculated LogP of 2.23 and a PSA of 36.02 Ų . The non‑fluorinated parent compound (3‑(1H‑indol‑3‑yl)propan‑1‑ol) has a PSA of approximately 36 Ų but a lower LogP (ca. 1.9) . The near‑identity of the 6‑fluoro and 5‑fluoro isomers in LogP and PSA means that the decision to procure the 6‑fluoro isomer must be justified by factors beyond passive permeability, namely target‑binding complementarity and metabolic stability.
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.23 (calculated) |
| Comparator Or Baseline | 3‑(5‑Fluoro‑1H‑indol‑3‑yl)propan‑1‑ol: LogP = 2.23; 3‑(1H‑indol‑3‑yl)propan‑1‑ol: LogP ≈ 1.9 |
| Quantified Difference | 0 vs. 0.33 log units |
| Conditions | Calculated values from Chemsrc and Chem960 databases; experimental determination may vary. |
Why This Matters
For procurement decisions driven by passive permeability requirements, the 5‑fluoro isomer is functionally equivalent; however, when target engagement (e.g., TDO or 5‑HT₆) is the driver, the 6‑fluoro isomer is the required building block.
